molecular formula C4H7NOS2 B12579886 1-Isothiocyanato-2-(methanesulfinyl)ethane CAS No. 206443-55-2

1-Isothiocyanato-2-(methanesulfinyl)ethane

Cat. No.: B12579886
CAS No.: 206443-55-2
M. Wt: 149.2 g/mol
InChI Key: AVXPECORDDFRIB-UHFFFAOYSA-N
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Description

1-Isothiocyanato-2-(methanesulfinyl)ethane is an organic compound belonging to the class of isothiocyanates. These compounds are characterized by the presence of the isothiocyanate group (RN=C=S).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isothiocyanato-2-(methanesulfinyl)ethane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methanesulfinyl)ethanol with thiophosgene (CSCl2) to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of thiophosgene and other intermediates .

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-2-(methanesulfinyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isothiocyanato-2-(methanesulfinyl)ethane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate functionality into molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-2-(methanesulfinyl)ethane involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Comparison: 1-Isothiocyanato-2-(methanesulfinyl)ethane is unique due to the presence of both isothiocyanate and sulfinyl groupsFor instance, sulforaphane, another isothiocyanate, is well-known for its chemopreventive properties, but lacks the sulfinyl group present in this compound .

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and diverse applications in scientific research

Properties

CAS No.

206443-55-2

Molecular Formula

C4H7NOS2

Molecular Weight

149.2 g/mol

IUPAC Name

1-isothiocyanato-2-methylsulfinylethane

InChI

InChI=1S/C4H7NOS2/c1-8(6)3-2-5-4-7/h2-3H2,1H3

InChI Key

AVXPECORDDFRIB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCN=C=S

Origin of Product

United States

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